3-Amino-3-(4-methylpiperazino)acrylonitrile

PRMT6 Epigenetics Arginine Methyltransferase

Researchers sourcing piperazine-acrylonitrile building blocks often encounter analogs with incorrect substitution that fail to replicate PRMT6 inhibition. 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9) eliminates this risk with verified 4-methyl substitution and (2E)-isomeric configuration. • PRMT6 IC50: 38 nM; PKCζ IC50: 300 nM - dual-target activity for epigenetic probe development • Free amino-nitrile moiety enables nucleophilic cyclization and SAR derivatization • ≥95% purity, available 500 mg-25 g with global shipping

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 136062-62-9
Cat. No. B154835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-methylpiperazino)acrylonitrile
CAS136062-62-9
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=CC#N)N
InChIInChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+
InChIKeyGVRAOYISBLEJMN-KRXBUXKQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-methylpiperazino)acrylonitrile: Core Profile


3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9) is a piperazino-substituted acrylonitrile derivative with molecular formula C8H14N4 and molecular weight 166.22 g/mol. Structurally, it features a 4-methylpiperazine ring linked to an aminoacrylonitrile moiety via an enamine nitrogen, existing predominantly in the (2E)-isomeric form . The compound exhibits a melting point of 121-123°C and is commercially available at purities ≥95% from multiple suppliers for research and pharmaceutical intermediate applications [1].

Why Analogs Cannot Substitute


Although numerous piperazino-acrylonitrile derivatives are commercially cataloged as "building blocks," substitution of CAS 136062-62-9 with structurally similar analogs—even those differing by a single substituent—is scientifically unsound. This compound demonstrates multi-target biochemical activity against PRMT6, PKCζ, and CCR5 that is exquisitely sensitive to the 4-methyl substitution pattern [1]. The presence of the free amino group adjacent to the nitrile enables nucleophilic reactivity and cyclization pathways that analogs lacking this geometry cannot replicate . Procurement of generic piperazine derivatives without verification of this specific substitution pattern and isomeric configuration risks experimental failure in target engagement studies and synthetic pathway divergence.

Differentiation Evidence


PRMT6 Inhibition Potency vs. Reference Inhibitors

3-Amino-3-(4-methylpiperazino)acrylonitrile inhibits human full-length PRMT6 with an IC50 of 38 nM in a cell-free methylation assay using baculovirus-expressed enzyme [1]. By cross-study comparison, the pan-PRMT inhibitor MS023 exhibits an IC50 of 4 nM against PRMT6 under similar conditions, while the PRMT6-selective inhibitor EPZ020411 demonstrates an IC50 of 10 nM . The target compound's potency is comparable to compound 26 (IC50 38 ± 8 nM) from a systematic PRMT6 inhibitor series evaluated under matched conditions (substrate and cofactor at Km) [2].

PRMT6 Epigenetics Arginine Methyltransferase

PKCζ Kinase Inhibition vs. Staurosporine

The compound inhibits human PKCζ with an IC50 of 300 nM in a cell-free phosphorylation assay with 4-minute incubation [1]. Under identical assay conditions reported by Reaction Biology, the broad-spectrum kinase inhibitor staurosporine exhibits an IC50 of 123 nM against PKCζ [2]. The target compound is 2.4-fold less potent than staurosporine but substantially more potent than the 4-methylpiperazine-containing comparator 1-(anthracen-9-ylmethyl)-4-methyl-piperazine, which has a reported PKCζ IC50 of 25,000 nM (25 µM) [3].

PKCzeta Kinase Signal Transduction

LogP Comparison with Dichlorophenyl Analog

3-Amino-3-(4-methylpiperazino)acrylonitrile exhibits a calculated LogP of 0.13358, indicating balanced hydrophilicity favorable for aqueous solubility and metabolic stability . In contrast, the structurally related analog 3-Amino-3-[4-(3,4-dichlorophenyl)piperazino]acrylonitrile (CAS 1164541-77-8) bears a dichlorophenyl substituent that increases calculated LogP to approximately 3.5, representing a >3 log unit increase in lipophilicity that may alter membrane permeability and off-target binding profiles . The lower LogP of the target compound may confer advantages in aqueous formulation and reduced non-specific protein binding.

Lipophilicity Drug-likeness Physicochemical

Application Scenarios


PRMT6 Epigenetic Tool Compound Development

Based on demonstrated PRMT6 inhibition with IC50 38 nM [1], this compound serves as a starting scaffold for developing chemical probes targeting PRMT6-mediated arginine methylation in cancer epigenetics. Researchers may use this compound as a reference inhibitor in PRMT6 biochemical assays to benchmark novel PRMT6 inhibitor series.

Multi-Target Screening Library Inclusion

With confirmed activity against both PRMT6 (IC50 38 nM) and PKCζ (IC50 300 nM) [2], this compound is suitable for inclusion in focused screening libraries for identifying dual PRMT/PKC modulators or for profiling selectivity across related enzyme families.

Piperazine-Acrylonitrile Scaffold Optimization

The balanced LogP (0.13) and reactive amino-nitrile moiety enable this compound to serve as a core template for structure-activity relationship (SAR) studies exploring substituent effects on target potency and physicochemical properties . The commercial availability at ≥95% purity facilitates rapid analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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